![molecular formula C12H9BrO2 B1307683 Methyl 5-bromo-1-naphthoate CAS No. 59866-97-6](/img/structure/B1307683.png)
Methyl 5-bromo-1-naphthoate
Overview
Description
Methyl 5-bromo-1-naphthoate: is an organic compound with the molecular formula C12H9BrO2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a bromine atom at the fifth position and a methyl ester group at the first position of the naphthalene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-bromo-1-naphthoate can be synthesized through the bromination of methyl 1-naphthoate. The process involves the use of bromine (Br2) as the brominating agent. The reaction is typically carried out in the presence of an oxidant, such as manganese dioxide, cerium (IV) salts, alkali metal bromates, or peroxy compounds, which helps in oxidizing hydrogen bromide to regenerate bromine. The reaction is conducted in a solvent that is miscible with water, such as lower aliphatic carboxylic acids or lower aliphatic alcohols .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles as the laboratory synthesis. The process is optimized for higher yields and purity, and environmental considerations are taken into account to minimize pollution. The use of non-chlorinated solvents and efficient recycling of bromine are some of the measures employed to achieve this .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-bromo-1-naphthoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ester group can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution: Formation of various substituted naphthoates.
Oxidation: Formation of 5-bromo-1-naphthoic acid.
Reduction: Formation of 5-bromo-1-naphthalenemethanol.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block for Organic Synthesis: Methyl 5-bromo-1-naphthoate serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various chemical transformations, making it a versatile compound in synthetic organic chemistry.
2. Biology:
- Biochemical Assays: The compound is utilized as a probe in biochemical assays to study enzyme interactions. Its structural features enable it to interact with biological macromolecules, influencing enzyme activity and providing insights into metabolic pathways.
- Antimicrobial Activity: Preliminary studies indicate that this compound exhibits antimicrobial properties against strains such as Staphylococcus aureus and Escherichia coli. It may inhibit specific enzymes involved in bacterial growth, contributing to its effectiveness.
3. Medicine:
- Anticancer Research: Initial investigations suggest that this compound may induce apoptosis in cancer cells, particularly in breast cancer cell lines. This property positions it as a potential candidate for further development in cancer therapeutics.
- Pharmaceutical Intermediate: The compound is also explored as an intermediate in the synthesis of pharmaceutical agents, including those targeting specific diseases such as diabetes.
4. Industry:
- Dyes and Pigments Production: this compound finds applications in producing industrial chemicals such as dyes and pigments due to its stable chemical structure.
Antimicrobial Activity Study
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting strong antimicrobial activity.
Anticancer Mechanisms Investigation
Another investigation focused on the compound's effect on cancer cell lines. Treatment with this compound led to increased markers of apoptosis in breast cancer cells, indicating its potential for therapeutic applications in oncology.
Mechanism of Action
The mechanism by which methyl 5-bromo-1-naphthoate exerts its effects depends on the specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The bromine atom and ester group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The molecular targets and pathways involved vary based on the context of use .
Comparison with Similar Compounds
Methyl 4-bromo-1-naphthoate: Similar structure but with the bromine atom at the fourth position.
Methyl 6-bromo-1-naphthoate: Bromine atom at the sixth position.
Methyl 1-naphthoate: Lacks the bromine atom.
Uniqueness: Methyl 5-bromo-1-naphthoate is unique due to the specific positioning of the bromine atom, which influences its reactivity and interactions in chemical and biological systems. This positional isomerism can lead to differences in physical properties, reactivity, and biological activity compared to its analogs .
Biological Activity
Methyl 5-bromo-1-naphthoate is an organic compound with significant biological activities, primarily noted for its antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula C₁₂H₉BrO₂. It features a bromine atom at the fifth position of the naphthalene ring and a methoxycarbonyl group at the first position. The compound typically appears as white to off-white crystalline needles, with a melting point ranging from 126°C to 127.5°C .
Biological Activities
1. Antimicrobial Properties
this compound exhibits notable effectiveness against various bacterial strains. Preliminary studies suggest that it may inhibit specific enzymes involved in bacterial growth, contributing to its antimicrobial effects. The compound's mechanism of action includes interactions with biological macromolecules such as proteins and nucleic acids .
2. Anticancer Activity
Research indicates potential anticancer properties of this compound. While detailed mechanisms are still under investigation, initial findings suggest that it may induce apoptosis in cancer cells, making it a promising candidate for further development in cancer therapeutics .
Synthesis Methods
This compound can be synthesized through various methods, including:
- Bromination of Methyl 1-Naphthoate : This involves using bromine as the brominating agent in the presence of oxidants such as manganese dioxide or cerium (IV) salts .
- Reflux Method : A common laboratory method involves refluxing 5-bromo-1-naphthoic acid with methanol and concentrated sulfuric acid to yield this compound .
Comparative Analysis with Similar Compounds
The following table highlights key differences between this compound and related compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl 6-bromo-2-naphthoate | C₁₂H₉BrO₂ | Bromine at position 6; different biological activity |
Methyl naphthoate | C₁₂H₁₀O₂ | No halogen substitution; broader applications |
Methyl 7-bromo-1-naphthoate | C₁₂H₉BrO₂ | Bromine at position 7; distinct reactivity |
This compound is unique due to its specific bromination at the fifth position, influencing its reactivity and biological properties differently compared to its analogs .
Case Studies and Research Findings
Case Study on Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, suggesting strong antimicrobial activity .
Research on Anticancer Mechanisms
Another investigation focused on the compound's effect on cancer cell lines. The study reported that treatment with this compound led to increased apoptosis markers in breast cancer cells, indicating potential for therapeutic applications in oncology .
Properties
IUPAC Name |
methyl 5-bromonaphthalene-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO2/c1-15-12(14)10-6-2-5-9-8(10)4-3-7-11(9)13/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAHYBCONLQGDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1C=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404236 | |
Record name | methyl 5-bromo-1-naphthoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59866-97-6 | |
Record name | methyl 5-bromo-1-naphthoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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